4-Octadecylphenol

Vue d'ensemble

Description

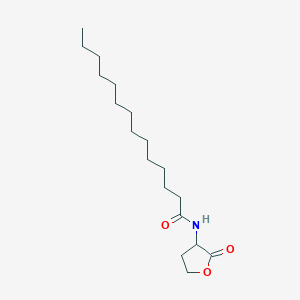

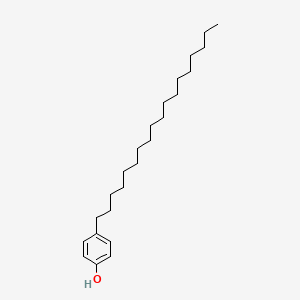

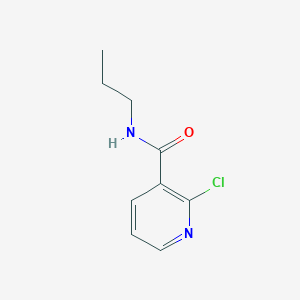

4-Octadecylphenol is a chemical compound with the linear formula C24H42O . It’s a member of the phenol family, which are organic compounds that contain a phenolic group - an aromatic ring (phenyl) bonded to a hydroxyl group (-OH).

Molecular Structure Analysis

The molecular structure of 4-Octadecylphenol consists of 24 carbon atoms, 42 hydrogen atoms, and 1 oxygen atom . The molecular weight is 346.602 .Applications De Recherche Scientifique

Catalysis

Application Summary

4-Octadecylphenol may serve as a ligand or stabilizing agent in catalytic systems, particularly in the field of nanocatalysis.

Methods of Application

It could be used to stabilize metal nanoparticles, which are active sites for catalysis, by forming a protective layer that prevents aggregation and enhances catalytic activity.

Results and Outcomes

The presence of 4-Octadecylphenol in catalytic systems could lead to improved reaction rates and selectivity. However, specific quantitative data or statistical analyses regarding its efficacy in catalysis are not detailed in the search results .

Nanotechnology

Application Summary

In nanotechnology, 4-Octadecylphenol can be involved in the synthesis and stabilization of nanomaterials due to its amphiphilic nature.

Methods of Application

Its application includes the preparation of self-assembled monolayers on nanoparticles, which can be used to modify their surface properties for various technological applications.

Results and Outcomes

The use of 4-Octadecylphenol in nanotechnology could result in the creation of functionalized nanoparticles with tailored properties, although detailed outcomes are not available from the search results .

Analytical Chemistry

Application Summary

4-Octadecylphenol could be utilized as a standard compound in chromatographic techniques for the separation and analysis of complex mixtures.

Methods of Application

It might be employed in high-performance liquid chromatography (HPLC) or gas chromatography (GC) as a reference compound due to its unique retention characteristics.

Results and Outcomes

The application of 4-Octadecylphenol in analytical chemistry would enhance the accuracy of analytical methods, but specific studies and results are not cited .

Electronics

Application Summary

4-Octadecylphenol has potential applications in the electronics industry, particularly in the development of organic semiconductors and dielectric materials.

Methods of Application

It could be used in the formulation of organic thin-film transistors (OTFTs) or as a component in dielectric layers due to its insulating properties.

Results and Outcomes

The incorporation of 4-Octadecylphenol into electronic devices could improve their performance and stability, though quantitative data on such applications were not found in the search results .

Coating Technology

Application Summary

4-Octadecylphenol can be applied in coating technology to produce hydrophobic coatings that protect surfaces from moisture and chemical damage.

Methods of Application

It may be used as an additive in paint formulations or surface treatments to impart water-repellent properties to various substrates.

Results and Outcomes

The use of 4-Octadecylphenol in coatings could lead to enhanced durability and longevity of the coated surfaces, although specific data was not provided .

Energy Storage

Application Summary

In the field of energy storage, 4-Octadecylphenol could be explored for its role in the stability and efficiency of battery systems.

Methods of Application

Its application might involve its use as an electrolyte additive in lithium-ion batteries to improve charge-discharge cycles and prevent degradation.

Results and Outcomes

The addition of 4-Octadecylphenol to energy storage systems could result in extended battery life and performance, but detailed outcomes are not available from the search results .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 4-Octadecylphenol . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

4-octadecylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22,25H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZUBPHXHVWGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397279 | |

| Record name | 4-octadecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Octadecylphenol | |

CAS RN |

2589-79-9 | |

| Record name | 4-Octadecylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-octadecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl Prop-2-enoate](/img/structure/B1598525.png)

![7-(Furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B1598530.png)

![N-[(Diphenylphosphinyl)methyl]-N-methylaniline](/img/structure/B1598531.png)